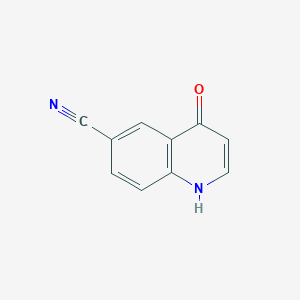

4-Hydroxyquinoline-6-carbonitrile

Descripción general

Descripción

4-Hydroxyquinoline-6-carbonitrile is a hydroxylated quinoline derivative . It has a molecular formula of C10H6N2O and a molecular weight of 170.17 g/mol. It’s not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of 4-Hydroxyquinoline-6-carbonitrile involves the reaction of phosphorous tribromide with a solution in DMF. The reaction is slightly exothermic and after cooling to room temperature, it’s diluted with ice water and stirred for an hour. The product is then filtered off, washed with water, and air-dried.Molecular Structure Analysis

The molecular structure of 4-Hydroxyquinoline-6-carbonitrile consists of a quinoline nucleus with a hydroxyl group at the 4th position and a carbonitrile group at the 6th position .Physical And Chemical Properties Analysis

4-Hydroxyquinoline-6-carbonitrile is a solid substance . It should be stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

4-Hydroxyquinoline-6-carbonitrile: has been identified as a key compound in the synthesis of quinolines and quinolones, which are known for their antibacterial and antifungal properties . These compounds have been used to develop new antimicrobial agents that are effective against drug-resistant strains of bacteria and fungi. The structural diversity of synthesized quinoline derivatives provides high and selective activity through different mechanisms of action, which also includes low toxicity on human cells.

Antiviral and Anti-parasitic Agents

Quinoline derivatives, including 4-Hydroxyquinoline-6-carbonitrile , have shown potential as antiviral and anti-parasitic agents . They have been used in the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities. The focus on the substitution pattern and incorporation of heteroaromatic or polycyclic substituents has led to compounds that can inhibit the virulence machinery of pathogens, offering an alternative to classic antibiotic approaches.

Photovoltaic Applications

In the field of material science, quinoline derivatives are gaining popularity for their application in third-generation photovoltaics . 4-Hydroxyquinoline-6-carbonitrile can be used to synthesize metal complexes that are implemented in photovoltaic cells. Their properties, such as absorption spectra and energy levels, make them suitable for use in polymer solar cells and dye-sensitized solar cells, contributing to the advancement of renewable energy technologies.

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives, synthesized using 4-Hydroxyquinoline-6-carbonitrile , have been demonstrated to be good materials for the emission layer of OLEDs . These compounds contribute to the performance and characteristics of OLEDs, which are crucial for the development of display and lighting technologies.

Chemical Synthesis

In chemical synthesis, 4-Hydroxyquinoline-6-carbonitrile is utilized as a building block for the creation of various heterocyclic compounds . It has been involved in the synthesis of heteroannulated quinolones with diverse biological activities, including anticancer properties. The compound’s versatility allows for the development of new drugs and the improvement of existing synthetic methods.

Analytical Research

4-Hydroxyquinoline-6-carbonitrile: plays a role in analytical research, particularly in chromatography and spectroscopy . It is used as a standard or reference compound in various analytical techniques, aiding in the identification and quantification of substances within complex mixtures.

Safety and Hazards

4-Hydroxyquinoline-6-carbonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use personal protective equipment when handling this compound .

Mecanismo De Acción

Target of Action

It’s worth noting that quinoline derivatives, such as 8-hydroxyquinoline, have been reported to interact with 2-oxoglutarate (2og) and iron-dependent oxygenases, which are considered promising therapeutic targets for various human diseases .

Mode of Action

Similar compounds like 5-carboxy-8-hydroxyquinoline (iox1) have been reported to inhibit 2og-dependent enzymes, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Biochemical Pathways

Related compounds like iox1 have been reported to affect the activity of 2og-dependent enzymes, which play crucial roles in various biochemical pathways .

Result of Action

Related compounds have been reported to inhibit the activity of 2og-dependent enzymes, which could potentially lead to changes in cellular processes .

Propiedades

IUPAC Name |

4-oxo-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQABNJYWSVSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470135 | |

| Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxyquinoline-6-carbonitrile | |

CAS RN |

219763-82-3 | |

| Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine](/img/structure/B1599815.png)

![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)